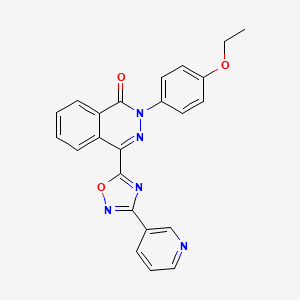
2-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H17N5O3 and its molecular weight is 411.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one represents a novel class of phthalazine derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the synthesis, biological screening, and mechanisms of action associated with this compound.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H18N4O3
- Molecular Weight : 358.37 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available phthalic anhydride. The process includes:
- Formation of the phthalazine core.
- Introduction of the ethoxyphenyl and pyridinyl substituents through nucleophilic substitution reactions.
- Cyclization to form the oxadiazole ring.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. In a study by , derivatives similar to our compound were screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives demonstrated potent activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 8 | 16 |
| Control (Ciprofloxacin) | 0.5 | 1 |
Antiviral Activity
Recent studies have also explored the antiviral potential of oxadiazole derivatives. A study published in The Pharmaceutical Society of Korea highlighted that certain oxadiazole derivatives exhibited antiviral activity against Zika virus (ZIKV), indicating a promising avenue for further exploration in viral infections . The structure–activity relationship (SAR) analysis identified specific substituents that enhance antiviral efficacy.
The biological mechanisms underlying the activities of phthalazine derivatives are multifaceted:
- Inhibition of DNA/RNA Synthesis : Some compounds may interfere with nucleic acid synthesis, thereby inhibiting microbial growth.
- Disruption of Membrane Integrity : Certain derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes critical for pathogen survival.
Case Study 1: Antimicrobial Efficacy
A detailed case study involving a series of synthesized phthalazine derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The study utilized both in vitro and in vivo models to assess the therapeutic potential and pharmacokinetics of these compounds .
Case Study 2: Antiviral Screening
In another investigation, a library of oxadiazole derivatives was screened for activity against various viruses, including dengue and Zika viruses. The promising candidates were subjected to further optimization based on their SAR profiles .
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3/c1-2-30-17-11-9-16(10-12-17)28-23(29)19-8-4-3-7-18(19)20(26-28)22-25-21(27-31-22)15-6-5-13-24-14-15/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENQFYSEZLUDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














